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molecular formula C5H5FN2 B1272040 2-Amino-3-fluoropyridine CAS No. 21717-95-3

2-Amino-3-fluoropyridine

Cat. No. B1272040
M. Wt: 112.1 g/mol
InChI Key: WWEINXQNCAWBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 200 mg (1.78 mmol) 3-fluoro-pyridin-2-ylamine and 401 mg (1.78 mmol) NIS. Yield after precipitation from the reaction mixture: 380 mg (90%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
401 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.C1C(=O)N([I:16])C(=O)C1>>[F:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[C:6]([I:16])[CH:7]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C(=NC=CC1)N
Step Two
Name
Quantity
401 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after precipitation from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=C(C1)I)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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